Frovatriptan Succinate

Migraine pharmacology Clinical trial outcomes Headache recurrence

Select frovatriptan succinate when your research demands a triptan with the longest terminal half-life (26h) and highest 5-HT₁B potency (pK₅₀ 8.2) in its class. This succinate monohydrate salt delivers >10-fold selectivity over 5-HT₁A/₁F/₇ receptors and >1000-fold over other aminergic targets, making it the definitive reference agonist for binding assays, recurrence-focused clinical modeling, and cardiovascular safety studies where coronary vasoconstriction risk must be minimized relative to sumatriptan. Ideal for sustained pharmacokinetic modeling and menstrual migraine research.

Molecular Formula C18H25N3O6
Molecular Weight 379.4 g/mol
CAS No. 158930-17-7
Cat. No. B023582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFrovatriptan Succinate
CAS158930-17-7
Synonyms(+)-(R)-5,6,7,8-tetrahydro-6-(methylamino)carbazole-3-carboxamide succinate (1:1), monohydrate
3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole
Allegro
Frova
frovatriptan
frovatriptan succinate
Frovelan
SB 209509
VML-251
VML251
Molecular FormulaC18H25N3O6
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O
InChIInChI=1S/C14H17N3O.C4H6O4.H2O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8;/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8);1H2/t9-;;/m1../s1
InChIKeyCUETXFMONOSVJA-KLQYNRQASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Frovatriptan Succinate (CAS 158930-17-7): Product Overview and Pharmacological Profile for Scientific Procurement


Frovatriptan succinate (CAS 158930-17-7) is the succinate salt form of frovatriptan, a second-generation, orally active, selective 5-HT₁B/₁D receptor agonist within the triptan class of anti-migraine agents [1]. The compound is characterized pharmacologically by a high affinity for human 5-HT₁B and 5-HT₁D receptors (pK₅₀ of 8.2 at 5-HT₁B) and exhibits >10-fold selectivity for these target receptors over 5-HT₁A, 5-HT₁F, and 5-HT₇, with >1000-fold selectivity over other 5-HT subtypes, dopamine, histamine H₁, and α₁-adrenoceptors [2]. Pharmacokinetically, frovatriptan succinate is distinguished by a substantially extended terminal elimination half-life of approximately 26 hours, which is the longest among all clinically available triptans [3]. The compound is supplied as the succinate monohydrate salt form with molecular formula C₁₄H₁₇N₃O·C₄H₆O₄·H₂O and molecular weight of 379.41 g/mol .

Why Frovatriptan Succinate Cannot Be Assumed Interchangeable with Other Triptans in Scientific Applications


Despite all triptans sharing a common mechanism of action via 5-HT₁B/₁D receptor agonism, significant heterogeneity in pharmacokinetic parameters, receptor selectivity profiles, and clinical performance endpoints precludes the assumption of interchangeability between frovatriptan succinate and other triptan molecules [1]. Frovatriptan possesses the longest terminal elimination half-life (26 hours) among the triptan class, whereas sumatriptan has a half-life of only 2 hours, naratriptan 6 hours, and eletriptan 4-5 hours—differences that translate directly into divergent headache recurrence rates and sustained efficacy profiles [2]. Additionally, frovatriptan demonstrates the highest potency at the 5-HT₁B receptor (pK₅₀ 8.2) among all triptans, a parameter that correlates with its favorable tolerability and low recurrence rate relative to comparators [3]. The quantitative evidence presented below delineates precisely where frovatriptan succinate diverges from its closest in-class analogs in ways that materially impact research outcomes and therapeutic application.

Quantitative Evidence Guide: Frovatriptan Succinate Differentiation from Comparator Triptans


Sustained Headache Recurrence Rate Reduction at 48 Hours vs. Rizatriptan, Zolmitriptan, and Almotriptan

Frovatriptan 2.5 mg demonstrated a significantly lower rate of headache relapse over 48 hours compared to rizatriptan 10 mg, zolmitriptan 2.5 mg, and almotriptan 12.5 mg in a pooled analysis of three double-blind, randomized crossover preference studies [1]. The quantitative recurrence rate difference was consistent across multiple patient subsets, including those with menstrually related migraine, migraine with aura, and patients with comorbid hypertension or obesity [2].

Migraine pharmacology Clinical trial outcomes Headache recurrence

Terminal Elimination Half-Life: Frovatriptan (26 Hours) vs. Sumatriptan (2 Hours) and Other Triptans

Frovatriptan exhibits a terminal elimination half-life of approximately 26 hours, which is substantially longer than any other clinically available triptan [1]. This represents a 13-fold longer half-life compared to sumatriptan (2 hours), a 4.3-fold longer half-life compared to eletriptan (4-5 hours), and a 4.3-fold longer half-life compared to naratriptan (6 hours) [2]. Among all triptans evaluated, frovatriptan demonstrates the longest systemic exposure duration, a pharmacokinetic property that directly underpins its lower headache recurrence rates [3].

Pharmacokinetics Drug metabolism Sustained exposure

5-HT₁B Receptor Potency: Highest Among Triptans (pK₅₀ 8.2) Correlated with Low Recurrence

Frovatriptan demonstrates the highest potency at the 5-HT₁B receptor among all triptans, with a pK₅₀ of 8.2 [1]. This high potency, combined with the extended half-life, has been directly linked to the compound's lowest-in-class rate of headache recurrence [2]. In receptor selectivity profiling, frovatriptan succinate exhibits >10-fold selectivity for 5-HT₁B and 5-HT₁D over 5-HT₁A, 5-HT₁F, and 5-HT₇ receptors, and >1000-fold selectivity over other 5-HT subtypes, dopamine, histamine H₁, and α₁-adrenoceptors [3].

Receptor pharmacology Binding affinity Structure-activity relationship

Coronary Vascular Safety Profile: Differential Effect on Coronary Blood Flow vs. Sumatriptan

In an anesthetized dog model of transient coronary artery occlusion, frovatriptan administration produced no measurable effect on coronary blood flow, whereas sumatriptan produced a prolonged and significant decrease in coronary blood flow under identical experimental conditions [1]. Additionally, studies in isolated human arteries demonstrated that frovatriptan has a lower threshold for constriction of cerebral vasculature than coronary vasculature, and a bell-shaped dose-response curve was observed in coronary arteries [1]. Frovatriptan had no measurable effect on cardiac function or blood pressure in the anesthetized dog model [1].

Cardiovascular safety Coronary blood flow Preclinical pharmacology

Therapeutic Gain vs. Sumatriptan 100 mg: Quantifying the Onset-Efficacy Tradeoff

In a comprehensive comparative analysis of placebo-controlled randomized clinical trials across the triptan class, oral frovatriptan 2.5 mg demonstrated a mean therapeutic gain (active response minus placebo response) of 16%, compared to 32% for oral sumatriptan 100 mg [1]. This difference reflects frovatriptan's slower onset of action, which is the pharmacokinetic tradeoff for its extended half-life and lower recurrence rate [2]. The therapeutic gain for frovatriptan (16%) is numerically lower than that of rizatriptan 10 mg (37%), eletriptan 40 mg (37%), eletriptan 80 mg (42%), and zolmitriptan 2.5 mg (32%), but higher than or comparable to almotriptan 12.5 mg (26%) [1].

Clinical efficacy Therapeutic gain Comparative effectiveness

Formulation Patent Exclusivity and Excipient Differentiation Opportunities

Frovatriptan succinate is manufactured substantially in an amorphous form via proprietary solvent removal processes, a formulation approach protected by patents assigned to Glenmark Pharmaceuticals Limited and others [1]. The standard oral tablet formulation utilizes a defined excipient profile including microcrystalline cellulose as binder, croscarmellose sodium as disintegrant, magnesium stearate as lubricant, lactose monohydrate as filler, and hydroxypropyl methylcellulose as film coating agent [2]. This formulation strategy emphasizes stability, manufacturability, and patient compliance [2]. Additional patent-protected formulation variants include controlled-release granules prepared via coating techniques and novel crystalline forms including dihydrate forms of the succinate salt [3].

Pharmaceutical formulation Patent landscape Excipient technology

Frovatriptan Succinate: Validated Research and Industrial Application Scenarios Based on Differential Evidence


Migraine Recurrence Prevention Studies Requiring Sustained 48-Hour Efficacy Monitoring

Investigators designing clinical trials or preclinical models where the primary endpoint is sustained pain-free response over 48 hours rather than rapid 2-hour onset should prioritize frovatriptan succinate. The compound's significantly lower headache recurrence rate at 48 hours versus rizatriptan, zolmitriptan, and almotriptan, as demonstrated in pooled double-blind crossover studies, makes it the appropriate reference triptan for recurrence-focused research [1]. This includes studies on menstrual migraine, migraine with aura, and patient populations with comorbid conditions where recurrence is a known clinical challenge [2].

5-HT₁B/₁D Receptor Pharmacology and Selectivity Profiling Reference Standard

Frovatriptan succinate serves as an optimal reference agonist for 5-HT₁B/₁D receptor pharmacology studies due to its class-leading potency at the 5-HT₁B receptor (pK₅₀ 8.2) and its well-characterized selectivity profile (>10-fold selectivity over 5-HT₁A, 5-HT₁F, 5-HT₇; >1000-fold selectivity over other receptors) [1]. Researchers conducting binding assays, functional bioassays, or structure-activity relationship studies on serotonergic targets should select frovatriptan succinate when a high-potency, high-selectivity 5-HT₁B/₁D agonist is required [2].

Cardiovascular Safety Pharmacology Studies Assessing Triptan Class Effects on Coronary Vasculature

For preclinical cardiovascular safety pharmacology studies, frovatriptan succinate provides a differentiated tool compound due to its demonstrated lack of measurable effect on coronary blood flow in anesthetized dog models of coronary occlusion, in direct contrast to sumatriptan's significant and prolonged reduction of coronary flow [1]. Additionally, frovatriptan exhibits a bell-shaped dose-response curve in isolated human coronary arteries and a lower threshold for cerebral versus coronary constriction, making it the preferred triptan comparator for studies investigating vascular selectivity or cardiovascular safety margins within the 5-HT₁B/₁D agonist class [1].

Pharmacokinetic Modeling of Extended Half-Life Oral Migraine Therapeutics

Frovatriptan succinate is the compound of choice for pharmacokinetic modeling studies investigating the relationship between extended systemic exposure and sustained therapeutic effect. With a terminal elimination half-life of 26 hours—the longest among all triptans—frovatriptan provides a well-characterized model compound for studying once-daily dosing strategies, reduced redosing requirements, and the pharmacokinetic determinants of headache recurrence prevention [1]. This application is particularly relevant for research on sustained-release formulation development, drug-drug interaction studies with CYP1A2 substrates, and population pharmacokinetic analyses in special patient populations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Frovatriptan Succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.